molecular formula C17H13FN2O2S B11074596 3-(4-fluorophenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

3-(4-fluorophenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Cat. No.: B11074596
M. Wt: 328.4 g/mol
InChI Key: VEQMJTYINQXPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7AR)-3-(4-FLUOROPHENYL)-6-PHENYL-1H-IMIDAZO[1,5-C][1,3]THIAZOLE-5,7(6H,7AH)-DIONE: is a complex organic compound characterized by its unique imidazo[1,5-c][1,3]thiazole core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7AR)-3-(4-FLUOROPHENYL)-6-PHENYL-1H-IMIDAZO[1,5-C][1,3]THIAZOLE-5,7(6H,7AH)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,5-c][1,3]thiazole core, followed by the introduction of the fluorophenyl and phenyl groups. Common reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

(7AR)-3-(4-FLUOROPHENYL)-6-PHENYL-1H-IMIDAZO[1,5-C][1,3]THIAZOLE-5,7(6H,7AH)-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

(7AR)-3-(4-FLUOROPHENYL)-6-PHENYL-1H-IMIDAZO[1,5-C][1,3]THIAZOLE-5,7(6H,7AH)-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7AR)-3-(4-FLUOROPHENYL)-6-PHENYL-1H-IMIDAZO[1,5-C][1,3]THIAZOLE-5,7(6H,7AH)-DIONE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7AR)-3-(4-FLUOROPHENYL)-6-PHENYL-1H-IMIDAZO[1,5-C][1,3]THIAZOLE-5,7(6H,7AH)-DIONE is unique due to its imidazo[1,5-c][1,3]thiazole core structure and the presence of both fluorophenyl and phenyl groups. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C17H13FN2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-phenyl-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione

InChI

InChI=1S/C17H13FN2O2S/c18-12-8-6-11(7-9-12)16-20-14(10-23-16)15(21)19(17(20)22)13-4-2-1-3-5-13/h1-9,14,16H,10H2

InChI Key

VEQMJTYINQXPTI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)N(C(=O)N2C(S1)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.